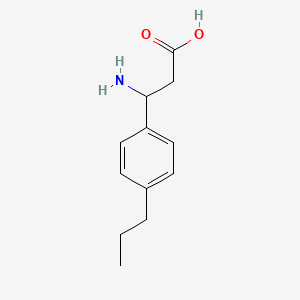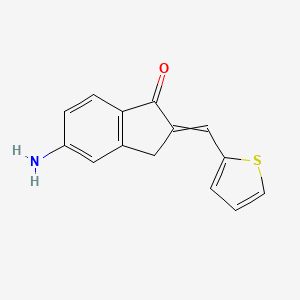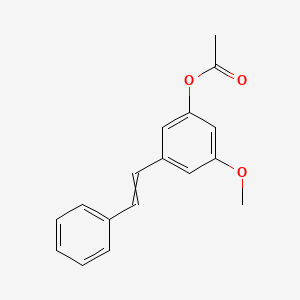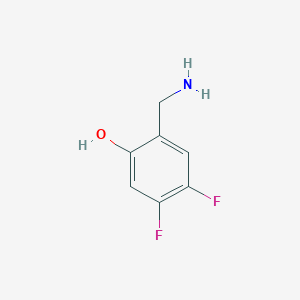![molecular formula C14H18O2 B12433877 (2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL](/img/structure/B12433877.png)
(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Evofolin C is a natural compound known for its potent antifungal and antibacterial properties. It exhibits significant inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production with IC(50) values less than 12 microM . This compound is derived from the heartwood of Tetradium glabrifolium and has been studied for its various biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Evofolin C involves the extraction from natural sources such as the bark of Evodia species. The compound is isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of Evofolin C is still in the research phase, with most methods focusing on optimizing the extraction and purification processes. The use of bioreactors and advanced chromatographic techniques are being explored to scale up the production while maintaining the compound’s bioactivity .
Analyse Chemischer Reaktionen
Types of Reactions
Evofolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions
Common reagents used in the reactions involving Evofolin C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Evofolin C include its acetate derivatives, which have shown enhanced antifungal and antibacterial activities. These derivatives are crucial for studying the structure-activity relationship of the compound .
Wissenschaftliche Forschungsanwendungen
Evofolin C has a wide range of scientific research applications:
Wirkmechanismus
Evofolin C exerts its effects by inhibiting the production of superoxide, a reactive oxygen species involved in oxidative stress. The compound targets the N-formylmethionylleucylphenylalanine receptor, which plays a role in the activation of superoxide production . By inhibiting this pathway, Evofolin C reduces oxidative stress and its associated cellular damage .
Vergleich Mit ähnlichen Verbindungen
Evofolin C is compared with other similar compounds such as:
Evofolin B: Another compound isolated from the same plant, showing similar but less potent biological activities.
Stroside A: A phenylpropanoid glycoside with comparable antifungal properties but different molecular targets.
Evofolin C stands out due to its higher potency and broader spectrum of antimicrobial activities, making it a unique and valuable compound for further research and development .
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3 |
InChI-Schlüssel |
ROCWIPIJKMWFFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC1=CC=C(C=C1)C=CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide](/img/structure/B12433794.png)
![[(4-Chloro-2-nitrophenyl)methyl]hydrazine](/img/structure/B12433802.png)
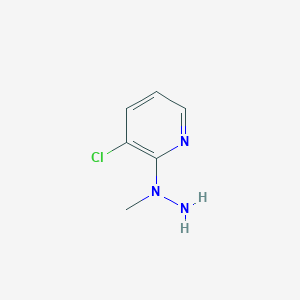
![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12433825.png)
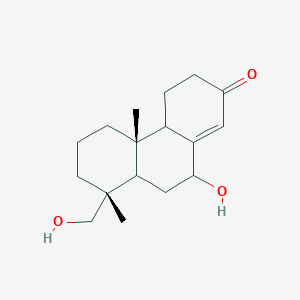
![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)

![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)
![(15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid](/img/structure/B12433858.png)
